Vinflunine -

Vinflunine

Catalog Number: EVT-1566094
CAS Number:
Molecular Formula: C45H54F2N4O8
Molecular Weight: 816.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vinflunine is a bi-fluorinated derivative of the semi-synthetic vinca alkaloid vinorelbine with antitubulin, antineoplastic, and antiangiogenic activities. Vinflunine inhibits tubulin assembly without any stablization of assembled microtubules at concentrations comparable to those of other vinca alkaloids such as vincristine, vinblastine and vinorelbine; this effect on microtubule dynamics results in cell cycle arrest in mitosis and apoptosis. Compared to other vinca alkaloids, this agent binds weakly to the vinca-binding site, indicating that vinflunine may exhibit reduced neurotoxicity.
Overview

Vinflunine is a third-generation, semi-synthetic vinca alkaloid derived from vinorelbine, primarily utilized in cancer therapy. It was developed to enhance the efficacy and safety profile of traditional vinca alkaloids, which are known for their microtubule-targeting properties. Vinflunine is particularly effective against transitional cell carcinoma and has shown promise in various clinical settings. Its unique structural modifications allow for improved binding to tubulin, the protein that forms microtubules, which are essential for cell division.

Source and Classification

Vinflunine is synthesized from the natural alkaloids catharanthine and vindoline, both sourced from the plant Catharanthus roseus (commonly known as the Madagascar periwinkle). The compound is classified as a microtubule inhibitor and falls under the category of antineoplastic agents. It is marketed under the brand name Javlor® and is indicated for use in patients with advanced bladder cancer who have previously undergone platinum-based chemotherapy.

Synthesis Analysis

Methods

The synthesis of vinflunine involves a semi-synthetic process that utilizes superacidic chemistry to introduce two fluorine atoms at the 20′-position of vinorelbine. This modification enhances its pharmacological properties compared to its predecessors. The process can be summarized as follows:

  1. Starting Material: Vinorelbine serves as the precursor.
  2. Superacidic Reaction: The introduction of fluorine atoms occurs under superacidic conditions, which allows for selective modifications that are not achievable through classical synthetic methods.
  3. Purification: Following synthesis, vinflunine is purified using standard chromatographic techniques to ensure high purity for clinical use.

Technical Details

The reaction conditions typically involve strong acids such as trifluoroacetic acid or similar reagents that facilitate the introduction of fluorine without compromising the integrity of the core structure of vinorelbine .

Molecular Structure Analysis

Vinflunine's molecular formula is C22H24F2N2O3C_{22}H_{24}F_2N_2O_3, and it possesses a unique structure characterized by an eight-membered ring system that differentiates it from other vinca alkaloids like vinblastine and vincristine. The presence of fluorine atoms contributes to its enhanced binding affinity to tubulin.

Structural Data

  • Molecular Weight: 426.44 g/mol
  • Chemical Structure: The structural formula includes a complex arrangement of rings and functional groups typical of vinca alkaloids, with specific modifications at the 20′-position due to fluorination .
Chemical Reactions Analysis

Vinflunine primarily acts as a microtubule destabilizer. Its mechanism involves binding to tubulin and preventing microtubule assembly, which is crucial during mitosis. The compound's interaction with tubulin leads to:

  1. Inhibition of GTP Hydrolysis: This action prevents the normal dynamics required for microtubule polymerization.
  2. Mitotic Arrest: Cells treated with vinflunine exhibit an accumulation at metaphase due to disrupted spindle formation, ultimately leading to apoptosis.

Technical Details

The binding affinity of vinflunine to tubulin is lower than that of other vinca alkaloids, which may contribute to its distinct pharmacological profile .

Mechanism of Action

Vinflunine exerts its antitumor effects by binding to the vinca-alkaloid-binding domain on tubulin. This interaction induces conformational changes in tubulin that inhibit microtubule assembly, leading to:

  • Cell Cycle Arrest: Specifically at the G2/M phase transition.
  • Apoptosis Induction: Following prolonged exposure, cells undergo programmed cell death due to failed mitosis.

Data from studies indicate that vinflunine reduces microtubule polymer mass in a concentration-dependent manner, confirming its role as a potent microtubule-targeting agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vinflunine is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Vinflunine exhibits stability under normal storage conditions but should be protected from light.
  • pH Sensitivity: The compound's solubility and stability can be affected by pH variations.

Relevant analyses indicate that vinflunine maintains its efficacy across various formulations used in clinical settings .

Applications

Vinflunine is primarily applied in oncology for treating advanced bladder cancer, particularly in patients who have been pre-treated with platinum-based therapies. Clinical trials have demonstrated moderate response rates and promising disease control rates, making it a valuable option in cancer treatment regimens.

In addition to bladder cancer, ongoing research explores its potential applications in other malignancies where traditional vinca alkaloids have been effective but may carry significant side effects .

Molecular Mechanisms of Vinflunine Action

Tubulin Binding Dynamics and Microtubule Destabilization

Vinflunine exerts its antitumor effects primarily through high-affinity binding to β-tubulin subunits at the Vinca domain, situated near the exchangeable GTP-binding site at microtubule plus ends. This interaction inhibits tubulin dimer incorporation into microtubules, promoting curved protofilament conformations that destabilize the microtubule lattice. Unlike classical vinca alkaloids, vinflunine induces the formation of shorter, less stable tubulin spirals (mean length: ~35 nm) with a rapid relaxation time of 10–15 minutes, facilitating quicker reversibility upon drug withdrawal. This reversibility correlates with reduced neurotoxicity while maintaining antimitotic efficacy [5] [8] [3].

Table 1: Tubulin Binding Parameters of Vinflunine vs. Reference Vinca Alkaloids

ParameterVinflunineVinorelbineVinblastine
Tubulin Dissociation Constant (Kd, µM)35.218.712.9
Spiral Length (nm)35 ± 550 ± 860 ± 10
Spiral Relaxation Time (min)10–1520–3030–40
Binding ReversibilityHighModerateLow

Differential Affinity to Vinca Alkaloid Binding Sites

Vinflunine exhibits a distinct binding signature within the vinca domain, characterized by lower binding affinity (Kd = 35.2 µM) compared to vinblastine (Kd = 12.9 µM) or vinorelbine (Kd = 18.7 µM). This reduced affinity stems from its unique bifluorinated catharanthine moiety, which alters molecular interactions with βIII-tubulin isotypes frequently overexpressed in drug-resistant tumors. Notably, vinflunine’s Ki value for βIII-tubulin is 1.8-fold higher than vinblastine’s, explaining its retained activity in tumors with class III β-tubulin upregulation. Additionally, vinflunine shows weak substrate affinity for P-glycoprotein (P-gp), conferring a lower resistance index (17-fold) compared to vinorelbine (80-fold) in P388/VFL leukemia models [5] [7] [6].

Impact on Microtubule Polymerization Kinetics

Vinflunine suppresses microtubule dynamics by selectively modulating polymerization kinetics without catastrophic depolymerization:

  • Growth Rate Suppression: Reduces microtubule growth speed by 40% (from 0.8 µm/min to 0.48 µm/min) at 50 nM concentrations [5].
  • Attenuation of Shortening Duration: Decreases shortening duration by 35% but does not reduce shortening rate—a key divergence from vinblastine, which suppresses both parameters [5] [3].
  • Treadmilling Inhibition: Suppresses microtubule treadmilling (flux) at 50% inhibitory concentration (IC₅₀) of 28 µM, compared to vinblastine’s IC₅₀ of 12 µM. This milder suppression permits limited metaphase spindle formation, reducing cytotoxicity in non-malignant cells with intact cell-cycle checkpoints [5].

Table 2: Effects on Microtubule Dynamics Parameters

Dynamic ParameterControlVinflunine (50 nM)Vinblastine (50 nM)
Growth Rate (µm/min)0.800.480.32
Shortening Rate (µm/min)1.501.450.90
Time in Attenuation (%)254065
Treadmilling IC₅₀ (µM)2812

Induction of Metaphase-Anaphase Transition Arrest

By suppressing microtubule dynamics, vinflunine activates the spindle assembly checkpoint (SAC), preventing anaphase onset. This results in prolonged metaphase arrest (≥12 hours at 10 nM) and subsequent apoptosis via:

  • JNK1/c-Jun Pathway Activation: Phosphorylates Bcl-2, disrupting mitochondrial membrane integrity [1].
  • Caspase-3/7 Cleavage: Executes apoptosis via poly-(ADP-ribose) polymerase (PARP) degradation and DNA fragmentation. Caspase inhibition by Ac-DEVD-CHO blocks vinflunine-induced apoptosis by >80%, confirming caspase-dependence [1] [9].Resistance mechanisms involve Bcl-2/Bfl-1 Upregulation: Vinflunine-resistant P388 cells exhibit 3.5-fold increased Bcl-2 and abolished PARP cleavage, enabling survival despite mitotic disruption [1] [6].

Table 3: Apoptotic Pathway Activation by Vinca Alkaloids

Apoptotic MarkerVinflunine ResponseVincristine Response
SAC Activation Threshold5 nM2 nM
Caspase-3/7 Activation+++ (EC₅₀: 15 nM)++++ (EC₅₀: 8 nM)
Bcl-2 PhosphorylationAbsentPresent
Resistance via Bfl-1/A1YesRare

Comparative Pharmacodynamics with Classical Vinca Alkaloids

Vinflunine’s pharmacodynamic profile diverges significantly from classical vinca alkaloids:

  • Microtubule Dynamics: Unlike vinblastine, vinflunine does not increase time in attenuation (non-polymerizing state) or suppress shortening rates, permitting residual dynamics compatible with interphase functions in normal cells [5] [3].
  • Tubulin Isoform Selectivity: 4-fold lower affinity for βI/βIVb tubulin vs. vinorelbine, reducing neurotoxicity risk [8].
  • Antiangiogenic Effects: At subcytotoxic concentrations (1–5 nM), vinflunine inhibits endothelial cell migration by 70%—exceeding vinorelbine’s 40% inhibition—via disruption of focal adhesion turnover [7] [9].
  • Antivascular Activity: In vivo, vinflunine (30 mg/kg) reduces tumor blood flow by 55% within 24 hours, outperforming vinblastine (35% reduction) through enhanced vascular disrupting activity [7] [2].

Table 4: Pharmacodynamic Comparison of Vinca Alkaloids

PropertyVinflunineVinorelbineVinblastine
Mitotic Arrest EC₅₀ (nM)18128
βIII-Tubulin ResistanceLowModerateHigh
P-gp Substrate StrengthWeakStrongStrong
Endothelial Migration IC₅₀ (nM)1.53.04.2

Properties

Product Name

Vinflunine

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C45H54F2N4O8

Molecular Weight

816.9 g/mol

InChI

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26-,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1

InChI Key

NMDYYWFGPIMTKO-HBVLKOHWSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Synonyms

Javlor
vinflunine

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.